{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound features a carbamoyl group attached to a methyl ester of 3-methoxybenzoic acid, which may influence its biological activity and therapeutic potential. The systematic name reflects its structural components, including the methoxyphenyl and benzoate moieties.
Source: The compound can be synthesized through various organic reactions involving methoxyphenyl derivatives and benzoate esters. It may also be referenced in scientific literature focusing on similar chemical structures.
Classification: This compound belongs to the class of carbamates and esters, which are often used in pharmaceuticals for their diverse biological activities. The presence of the methoxy groups indicates it might exhibit specific pharmacological properties, such as enhanced lipophilicity or altered receptor interactions.
The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would depend on the exact synthetic route chosen.
The molecular structure of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate can be represented through its molecular formula .
COc1ccc(CCNC(=O)C(=O)c2cccc(OC)c2O)cc1
The reactivity of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is influenced by its functional groups:
The mechanism of action for {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is likely related to its interaction with specific biological targets:
Data regarding specific targets and pathways would require empirical studies to elucidate its precise mechanism.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could provide further insights into its physical and chemical properties.
The potential applications of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate include:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3